![molecular formula C18H16BrFO5S B13680705 7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2'-1,3-dioxolane]](/img/structure/B13680705.png)
7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2'-1,3-dioxolane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2’-1,3-dioxolane] is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2’-1,3-dioxolane] typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 3-bromo-5-fluorophenol with appropriate reagents to introduce the spiro and sulfonyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2’-1,3-dioxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromine or sulfonyl groups, leading to the formation of different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2’-1,3-dioxolane] has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2’-1,3-dioxolane] involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and sulfonyl groups can influence the compound’s binding affinity and selectivity, leading to various biological effects. Detailed studies on its molecular pathways are essential to understand its full potential and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 3-Bromo-5-(trifluoromethyl)phenol
- 4-(3-Bromo-5-fluorophenoxy)-2-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, 7-(3-Bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2’-1,3-dioxolane] stands out due to its spiro structure and the combination of bromine, fluorine, and sulfonyl groups
Eigenschaften
Molekularformel |
C18H16BrFO5S |
|---|---|
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
7-(3-bromo-5-fluorophenoxy)-4-methylsulfonylspiro[1,2-dihydroindene-3,2'-1,3-dioxolane] |
InChI |
InChI=1S/C18H16BrFO5S/c1-26(21,22)16-3-2-15(25-13-9-11(19)8-12(20)10-13)14-4-5-18(17(14)16)23-6-7-24-18/h2-3,8-10H,4-7H2,1H3 |
InChI-Schlüssel |
KBAIOXPRZMWKKK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C2C(=C(C=C1)OC3=CC(=CC(=C3)Br)F)CCC24OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dimethoxy-3-methylbenzo[c]isoxazole](/img/structure/B13680627.png)

![[Ir(ppy)2(bpy)]PF6](/img/structure/B13680642.png)

![1'-benzyl-7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]](/img/structure/B13680652.png)
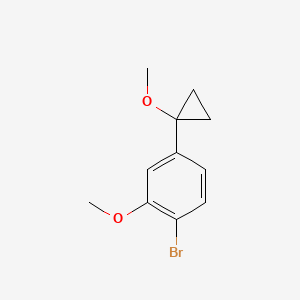
![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole-2-carboxylate](/img/structure/B13680665.png)
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanamine](/img/structure/B13680668.png)
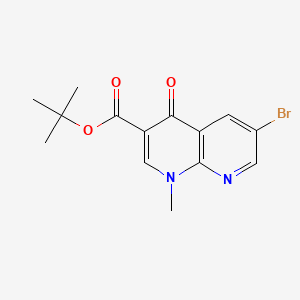
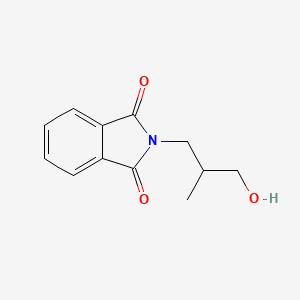
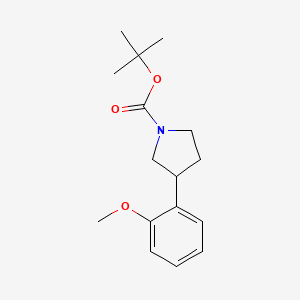
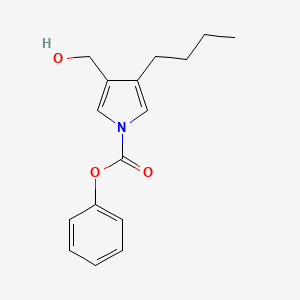

![3-[4-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13680707.png)
